molecular formula C8H16Br2N4 B2414259 4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide CAS No. 2225147-04-4

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide

Cat. No. B2414259
CAS RN: 2225147-04-4
M. Wt: 328.052
InChI Key: KZWVZSTXRBRABT-UHFFFAOYSA-N
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Description

“4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is a compound with the CAS Number: 2225147-04-4 . It has a molecular weight of 328.05 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of compounds similar to “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” has been reported in the literature . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Molecular Structure Analysis

The InChI code for “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is 1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is a powder with a molecular weight of 328.05 . It is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethyl)piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVZSTXRBRABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=NN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide

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